Stereochemical Configuration (2R,3R) vs. (2S,3R): Defined Chirality for Conformational Control
The compound's (2R,3R) stereochemistry, corresponding to D-allothreonine, fundamentally distinguishes it from the more common (2S,3R) L-threonine derivative. This configuration is not merely a mirror image but dictates the three-dimensional structure and biological behavior of resultant peptides. In peptides, the D-configuration at the alpha-carbon confers substantial resistance to enzymatic degradation by common proteases, which are specific for L-amino acids . Furthermore, the D-allo stereochemistry can enforce specific turns or secondary structures (e.g., beta-turns) that are inaccessible to L-amino acid analogs, enabling the design of peptidomimetics with enhanced stability and unique receptor binding profiles .
| Evidence Dimension | Stereochemical Configuration (Alpha-Carbon) |
|---|---|
| Target Compound Data | (2R,3R) (D-allo) |
| Comparator Or Baseline | (2S,3R) (L-threonine derivative) |
| Quantified Difference | Qualitative difference in proteolytic stability and conformational space. |
| Conditions | In vitro and in vivo peptide/protein contexts. |
Why This Matters
The defined D-configuration is essential for applications requiring metabolically stable peptides or specific, non-natural backbone conformations.
